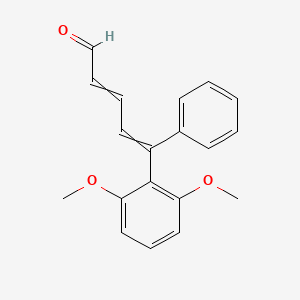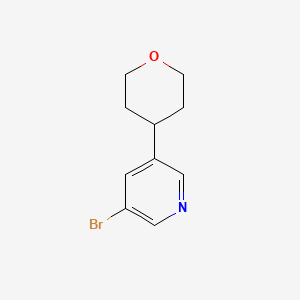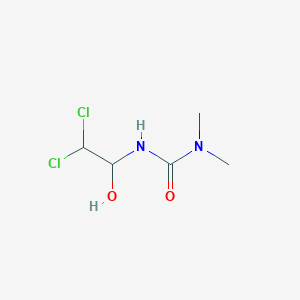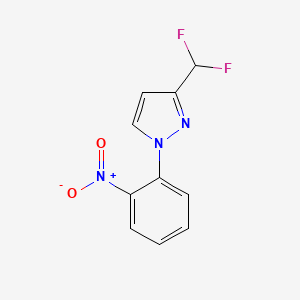![molecular formula C17H14Cl5N3O2S B11712815 2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C18H18Cl3N3O2S. This compound is known for its unique chemical structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with thiophosgene to form 3,4-dichlorophenyl isothiocyanate.
Addition Reaction: The intermediate is then reacted with 2,2,2-trichloroethylamine to form the corresponding thiourea derivative.
Final Coupling: The final step involves the coupling of the thiourea derivative with 2-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-N-(2,2,2-trichloro-1-{[(3-(4-iodophenyl)carbamothioyl]amino}ethyl)benzamide
- 3-methoxy-N-(2,2,2-trichloro-1-{[(3-p-tolylthioureido]amino}ethyl)benzamide
Uniqueness
2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14Cl5N3O2S |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
2-methoxy-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl5N3O2S/c1-27-13-5-3-2-4-10(13)14(26)24-15(17(20,21)22)25-16(28)23-9-6-7-11(18)12(19)8-9/h2-8,15H,1H3,(H,24,26)(H2,23,25,28) |
Clave InChI |
NKTSNFKHVWRCTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)



![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)

![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)



